Cas no 1340187-57-6 (2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid)

2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring both pyridine and pyrimidine moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its carboxylic acid functionality allows for further derivatization, enabling the formation of amides, esters, or other derivatives for targeted applications. The pyridinylmethyl substitution enhances its potential as a ligand or building block in medicinal chemistry, particularly for kinase inhibitors or other biologically active molecules. This compound exhibits good stability under standard conditions and is compatible with common organic synthesis techniques. Its structural features make it valuable for research in drug discovery and development, offering a balance of reactivity and modularity for diverse synthetic pathways.
2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid structure
1340187-57-6 structure
商品名:2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
CAS番号:1340187-57-6
MF:C11H9N3O2
メガワット:215.208061933517
CID:6391492
PubChem ID:62757892

2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-768303
    • 1340187-57-6
    • 2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
    • AKOS012051474
    • 2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
    • インチ: 1S/C11H9N3O2/c15-11(16)9-6-13-10(14-7-9)4-8-2-1-3-12-5-8/h1-3,5-7H,4H2,(H,15,16)
    • InChIKey: KOTKPLSDCFGMJC-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=NC(CC2C=NC=CC=2)=NC=1)=O

計算された属性

  • せいみつぶんしりょう: 215.069476538g/mol
  • どういたいしつりょう: 215.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-768303-1.0g
2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
1340187-57-6 95%
1.0g
$770.0 2024-05-22
Enamine
EN300-768303-2.5g
2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
1340187-57-6 95%
2.5g
$1509.0 2024-05-22
Enamine
EN300-768303-5.0g
2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
1340187-57-6 95%
5.0g
$2235.0 2024-05-22
Enamine
EN300-768303-10.0g
2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
1340187-57-6 95%
10.0g
$3315.0 2024-05-22
Enamine
EN300-768303-0.1g
2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
1340187-57-6 95%
0.1g
$678.0 2024-05-22
Enamine
EN300-768303-0.5g
2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
1340187-57-6 95%
0.5g
$739.0 2024-05-22
Enamine
EN300-768303-0.05g
2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
1340187-57-6 95%
0.05g
$647.0 2024-05-22
Enamine
EN300-768303-0.25g
2-[(pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid
1340187-57-6 95%
0.25g
$708.0 2024-05-22

2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid 関連文献

2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acidに関する追加情報

Introduction to 2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic Acid (CAS No. 1340187-57-6)

2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid, identified by its CAS number 1340187-57-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrimidine family, a heterocyclic aromatic organic compound that plays a crucial role in the development of various medicinal agents, particularly those targeting central nervous system disorders, cancer, and infectious diseases. The structural motif of this molecule, featuring a pyridine ring linked to a pyrimidine core via a methyl group, endows it with unique chemical and pharmacological properties that make it a valuable scaffold for drug discovery and development.

The< strong>pyridine moiety in 2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid contributes to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This feature is particularly advantageous in designing molecules that can selectively bind to specific enzymes or receptors in the body. Furthermore, the< strong>pyrimidine ring is a well-known pharmacophore in medicinal chemistry, with numerous examples of successful drugs incorporating this scaffold. The presence of a carboxylic acid group at the 5-position of the pyrimidine ring adds another layer of functionality, allowing for further derivatization and modification to enhance pharmacological activity.

In recent years, there has been a growing interest in developing novel compounds based on the pyrimidine-pyridine hybrid structure. This interest stems from the observation that such hybrids often exhibit enhanced binding affinity and selectivity compared to their individual components. For instance, studies have shown that molecules containing this structural motif can effectively inhibit enzymes involved in cancer progression, such as kinases and polymerases. The carboxylic acid functionality also provides a site for conjugation with other biomolecules, such as peptides or antibodies, to improve bioavailability and target specificity.

One of the most compelling aspects of 2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid is its potential application in the treatment of neurological disorders. Pyrimidine derivatives have been extensively studied for their ability to modulate neurotransmitter systems and ion channel function. The< strong>pyridine-< strong>pyrimidine core structure allows for precise tuning of physicochemical properties, enabling the design of compounds that can cross the blood-brain barrier while maintaining high affinity for neuronal targets. Preliminary research indicates that derivatives of this compound may have therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.

The synthesis of 2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate pyridine derivatives and carbonyl compounds, followed by functional group transformations to introduce the carboxylic acid moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its pharmacological potential on a larger scale.

In addition to its pharmaceutical applications, 2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid has shown promise in materials science. Its unique structural features make it suitable for designing organic semiconductors and ligands for metal complexes used in catalysis. The ability to modify both the< strong>pyridine and< strong>pyrimidine rings allows for fine-tuning of electronic properties, which is crucial for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The growing body of research on 2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid underscores its significance as a versatile building block in drug discovery and materials science. As our understanding of its biological activities and synthetic pathways continues to evolve, we can expect to see further innovation in both medicinal chemistry and applied chemistry. The compound's unique combination of structural features makes it an attractive candidate for future research aimed at developing novel therapeutics and advanced materials.

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